molecular formula C40H43N11O4 B12416691 PROTAC Axl Degrader 1

PROTAC Axl Degrader 1

Cat. No.: B12416691
M. Wt: 741.8 g/mol
InChI Key: MJLYJIABKSUTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC Axl Degrader 1 is a potent and selective compound designed to target and degrade the Axl receptor tyrosine kinase. This compound exhibits significant in vitro anti-proliferative and anti-migratory activities, making it a promising candidate for cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Axl Degrader 1 involves the creation of a heterobifunctional molecule that links a ligand for the Axl receptor with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes:

    Formation of the Axl ligand: This step involves synthesizing a molecule that specifically binds to the Axl receptor.

    Formation of the E3 ligase ligand: This step involves synthesizing a molecule that binds to an E3 ubiquitin ligase.

    Linker attachment: The two ligands are connected via a linker, forming the final PROTAC molecule.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

Chemical Reactions Analysis

Types of Reactions

PROTAC Axl Degrader 1 undergoes several types of chemical reactions:

    Substitution reactions: During the synthesis, various substitution reactions are employed to attach functional groups to the core structure.

    Coupling reactions: These are used to attach the linker to the ligands.

    Oxidation and reduction reactions: These may be involved in modifying the ligands to achieve the desired binding affinity.

Common Reagents and Conditions

    Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., EDC, DCC), and catalysts (e.g., palladium-based catalysts).

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure specificity and yield.

Major Products

The major product of these reactions is the fully synthesized this compound, which is then purified and characterized for its biological activity .

Scientific Research Applications

PROTAC Axl Degrader 1 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the degradation of the Axl receptor and its downstream effects.

    Biology: Helps in understanding the role of Axl in cellular processes such as proliferation and migration.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting cancers that overexpress the Axl receptor.

Mechanism of Action

PROTAC Axl Degrader 1 functions by inducing the degradation of the Axl receptor through the ubiquitin-proteasome system. The compound forms a ternary complex with the Axl receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the Axl receptor. This mechanism effectively reduces the levels of Axl in cells, inhibiting its signaling pathways and resulting in anti-proliferative and anti-migratory effects .

Comparison with Similar Compounds

Similar Compounds

    PROTAC Axl Degrader 2: Another degrader targeting the Axl receptor with similar mechanisms but potentially different binding affinities and linker structures.

    Bromodomain (BRD) Degraders: Target different proteins but utilize the same PROTAC technology for protein degradation.

    Cyclin Dependent Kinase (CDK) Degraders: Target CDKs using similar heterobifunctional molecules

Uniqueness

PROTAC Axl Degrader 1 is unique in its high selectivity and potency for the Axl receptor, with an IC50 of 0.92 µM. Its ability to induce mehuosis (a form of cell death) and its significant anti-proliferative and anti-migratory activities distinguish it from other PROTACs .

Properties

Molecular Formula

C40H43N11O4

Molecular Weight

741.8 g/mol

IUPAC Name

N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-8-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]octanamide

InChI

InChI=1S/C40H43N11O4/c41-39-46-40(49-51(39)34-21-19-31(47-48-34)27-10-5-4-6-11-27)44-28-17-15-26(16-18-28)24-43-35(52)14-7-2-1-3-8-23-42-32-13-9-12-29-30(32)25-50(38(29)55)33-20-22-36(53)45-37(33)54/h4-6,9-13,15-19,21,33,42H,1-3,7-8,14,20,22-25H2,(H,43,52)(H,45,53,54)(H3,41,44,46,49)

InChI Key

MJLYJIABKSUTCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.